2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-methylpropanamide
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Overview
Description
2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-methylpropanamide is a synthetic organic compound that features a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-methylpropanamide typically involves the reaction of 6-bromopyridine-3-carbaldehyde with N-methylpropanamide in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene and reagents like sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-HIV activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-methylpropanamide involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-amino-6-bromopyridine: A related compound with similar structural features.
6-bromo-2-pyridinecarboxaldehyde: Another bromopyridine derivative used in similar applications.
Uniqueness
2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14BrN3O |
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Molecular Weight |
272.14 g/mol |
IUPAC Name |
2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-methylpropanamide |
InChI |
InChI=1S/C10H14BrN3O/c1-7(12)10(15)14(2)6-8-3-4-9(11)13-5-8/h3-5,7H,6,12H2,1-2H3 |
InChI Key |
BMTUYKQAYRKUJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)CC1=CN=C(C=C1)Br)N |
Origin of Product |
United States |
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